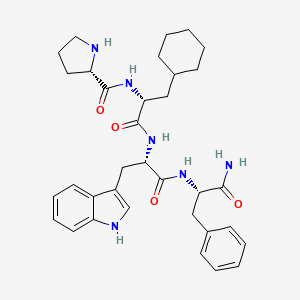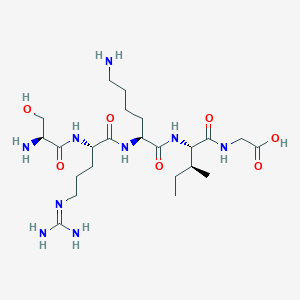![molecular formula C12H17NO4 B14210038 Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate CAS No. 824402-46-2](/img/structure/B14210038.png)
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an amino group and a methoxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate typically involves the esterification of [3-amino-4-(methoxymethoxy)phenyl]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[3-amino-4-(methoxymethoxy)phenyl]acetic acid+ethanolsulfuric acidethyl [3-amino-4-(methoxymethoxy)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ethyl [3-nitro-4-(methoxymethoxy)phenyl]acetate.
Reduction: Formation of [3-amino-4-(methoxymethoxy)phenyl]ethanol.
Substitution: Formation of ethyl [3-amino-4-(substituted)phenyl]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate biochemical pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [3-amino-4-(methoxy)phenyl]acetate
- Ethyl [3-amino-4-(ethoxymethoxy)phenyl]acetate
- Ethyl [3-amino-4-(hydroxymethoxy)phenyl]acetate
Uniqueness
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and stability compared to similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
824402-46-2 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
ethyl 2-[3-amino-4-(methoxymethoxy)phenyl]acetate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)7-9-4-5-11(10(13)6-9)17-8-15-2/h4-6H,3,7-8,13H2,1-2H3 |
InChI-Schlüssel |
VBXOYVXUCHICNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)

![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)






![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)

